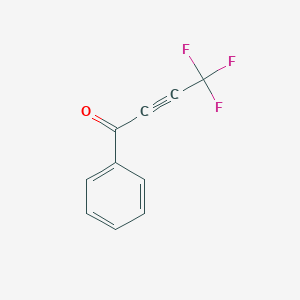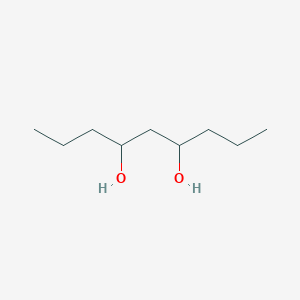![molecular formula C15H25N3O2 B14407207 N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea CAS No. 85707-96-6](/img/structure/B14407207.png)
N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea typically involves the reaction of 4-(diethylamino)aniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the presence of a catalyst or base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The urea moiety may also play a role in binding to proteins or other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(Diethylamino)phenyl]-N’-phenylurea: Similar structure but lacks the hydroxy and methyl groups.
N-[4-(Dimethylamino)phenyl]-N’-phenylurea: Contains dimethylamino instead of diethylamino group.
Uniqueness
N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea is unique due to the presence of both the diethylamino group and the hydroxy-2-methylpropan-2-yl moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
85707-96-6 |
|---|---|
Formule moléculaire |
C15H25N3O2 |
Poids moléculaire |
279.38 g/mol |
Nom IUPAC |
1-[4-(diethylamino)phenyl]-3-(1-hydroxy-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C15H25N3O2/c1-5-18(6-2)13-9-7-12(8-10-13)16-14(20)17-15(3,4)11-19/h7-10,19H,5-6,11H2,1-4H3,(H2,16,17,20) |
Clé InChI |
OZGLXOYSZKFCPH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


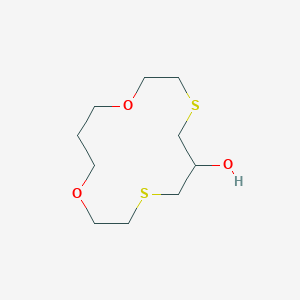
![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
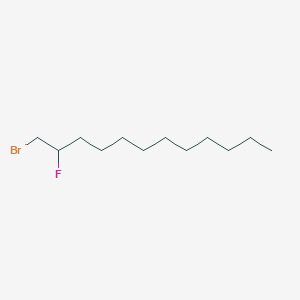
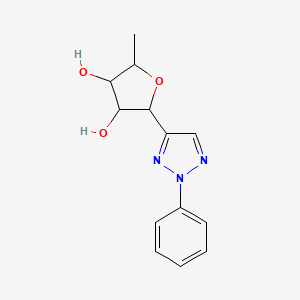
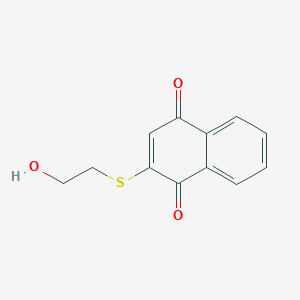

![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
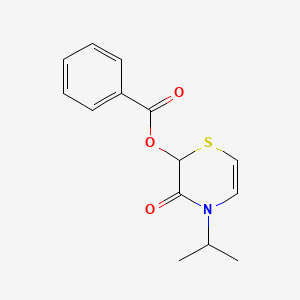
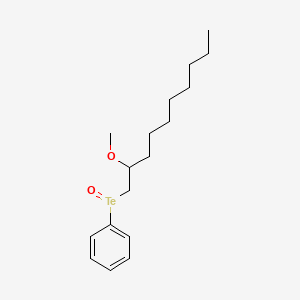
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)
